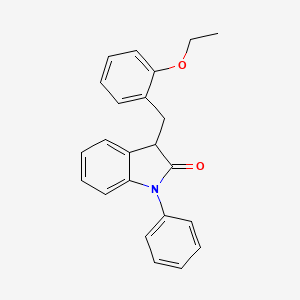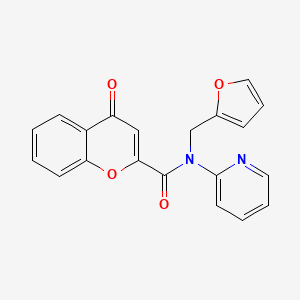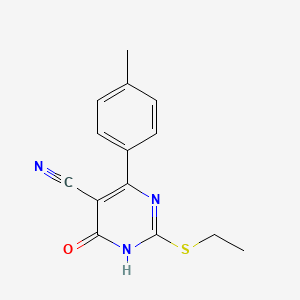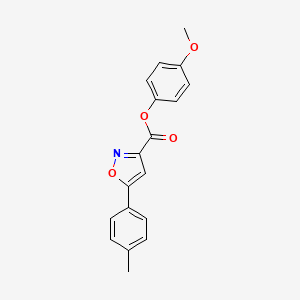
3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indolinone derivatives The structure of this compound includes an indolinone core, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an o-nitrobenzyl derivative, under reducing conditions.
Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxybenzyl halide.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of specific biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one: Similar structure with a methoxy group instead of an ethoxy group.
3-(2-chlorobenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one: Similar structure with a chloro group instead of an ethoxy group.
3-(2-fluorobenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one: Similar structure with a fluoro group instead of an ethoxy group.
Uniqueness
The presence of the ethoxybenzyl group in 3-(2-ethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H21NO2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[(2-ethoxyphenyl)methyl]-1-phenyl-3H-indol-2-one |
InChI |
InChI=1S/C23H21NO2/c1-2-26-22-15-9-6-10-17(22)16-20-19-13-7-8-14-21(19)24(23(20)25)18-11-4-3-5-12-18/h3-15,20H,2,16H2,1H3 |
InChI Key |
LHRFKSCHVPGGPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11356310.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-propoxybenzamide](/img/structure/B11356321.png)

![2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11356328.png)
![4-methyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11356330.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11356331.png)
![4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-(propylsulfanyl)-1H-imidazole](/img/structure/B11356339.png)
![N-cycloheptyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11356347.png)
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11356353.png)
![N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11356361.png)
![2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B11356364.png)

methanone](/img/structure/B11356368.png)
